2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane typically involves the reaction of 1-chloro-4,4-dimethylpentan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new functionalized compounds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-CPBA), hydrogen peroxide with catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN).
Major Products
Oxidation: Diols.
Reduction: Alcohols, alkanes.
Substitution: Functionalized derivatives with new substituents replacing the chlorine atom.
Scientific Research Applications
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane involves the interaction of its functional groups with molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Another oxirane compound with a chlorine substituent, used in the production of epoxy resins.
1,2-Epoxybutane: A simpler oxirane compound without the chlorinated alkyl chain.
2-Chloro-1,3-butadiene: Contains a chlorine atom and an alkene group, used in the production of synthetic rubber.
Uniqueness
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is unique due to its specific structure, which combines an oxirane ring with a chlorinated alkyl chain
Properties
CAS No. |
62629-47-4 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-[(1-chloro-4,4-dimethylpentan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO2/c1-10(2,3)4-8(5-11)12-6-9-7-13-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
IMJOHYBJRCBRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CCl)OCC1CO1 |
Origin of Product |
United States |
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